3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile
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Overview
Description
3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups and a tricarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diphenyl-4H-pyran-4-one with malononitrile under basic conditions, followed by the addition of a suitable aldehyde to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Shares the pyran ring structure but lacks the tricarbonitrile moiety.
2,6-Dimethyl-4H-pyran-4-one: Similar pyran ring but with methyl groups instead of phenyl groups.
4H-Pyran-4-one: Basic pyran structure without additional substituents.
Uniqueness
3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a pyran ring with phenyl groups and a tricarbonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65563-05-5 |
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Molecular Formula |
C23H13N3O |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(2,6-diphenylpyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H13N3O/c24-14-20(21(15-25)16-26)11-17-12-22(18-7-3-1-4-8-18)27-23(13-17)19-9-5-2-6-10-19/h1-13H |
InChI Key |
YHADQMIDYUWDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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